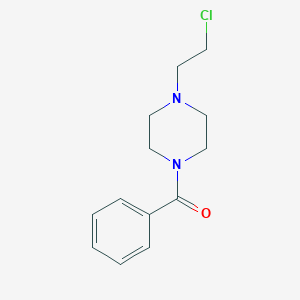

1-Benzoyl-4-(2-chloroethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-chloroethyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZROIOTLYPWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperazine Scaffold: a Privileged Structure in Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its prevalence in FDA-approved drugs underscores its importance and versatility. The success of the piperazine moiety can be attributed to several key factors:

Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily substituted, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. This modulation is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity that can be advantageous for specific receptor binding. Simultaneously, the single bonds within the ring allow for conformational flexibility, enabling the molecule to adapt to the topology of a biological target. researchgate.net

Synthetic Accessibility: The chemical reactivity of the nitrogen atoms makes the piperazine ring a synthetically tractable scaffold. A vast array of synthetic methodologies exists for the introduction and modification of substituents on the piperazine core, facilitating the rapid generation of diverse chemical libraries for biological screening. nih.gov

The piperazine scaffold is a constituent of a wide range of therapeutic agents, demonstrating its ability to interact with a diverse array of biological targets.

Table 1: Examples of Therapeutic Areas for Piperazine-Containing Drugs

| Therapeutic Area | Example Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |

| Infectious Diseases | Antivirals, Antibacterials, Antifungals |

| Oncology | Kinase Inhibitors |

| Cardiovascular Diseases | Antihypertensives |

| Allergies | Antihistamines |

Structural Context of 1 Benzoyl 4 2 Chloroethyl Piperazine: Benzoyl and Chloroethyl Moieties

The academic and practical value of 1-Benzoyl-4-(2-chloroethyl)piperazine is derived from the specific combination of its constituent parts: the N-benzoyl group and the N'-(2-chloroethyl) group, each imparting distinct and significant properties to the molecule.

The benzoyl group , an acyl group derived from benzoic acid, is a common feature in many biologically active molecules. Its presence can influence a compound's properties in several ways. The aromatic ring of the benzoyl group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. Furthermore, the amide linkage formed between the benzoyl group and the piperazine (B1678402) nitrogen introduces a degree of steric bulk and can act as a hydrogen bond acceptor, which can be critical for receptor recognition and binding. In the context of this compound, the benzoyl group serves as a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen.

The chloroethyl moiety is a key reactive handle that defines the primary utility of this compound as a chemical intermediate. The presence of the chlorine atom, a good leaving group, renders the terminal carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of other functional groups or molecular fragments onto the piperazine ring. This makes this compound a valuable building block for the synthesis of more complex molecules with desired pharmacological activities. The chloroethyl group effectively transforms the piperazine scaffold into a versatile platform for the construction of diverse molecular architectures.

Historical and Current Research Landscape of Piperazine Containing Compounds

Established and Novel Synthetic Routes to this compound

The synthesis of this compound can be accomplished through several strategic pathways. These routes can be broadly categorized by whether the pre-formed piperazine nucleus is functionalized sequentially or if the piperazine ring is constructed as part of the synthesis.

Direct Acylation and Alkylation Reactions on Piperazine Nucleus

A common and direct approach to this compound involves a two-step functionalization of the piperazine core. This method relies on controlling the reactivity of the two secondary amine groups within piperazine.

The first step is a selective mono-N-acylation of piperazine with benzoyl chloride. orgsyn.org This reaction is often performed under conditions that favor the formation of the mono-substituted product, 1-benzoylpiperazine (B87115), over the di-substituted byproduct. The use of specific solvents and careful control of stoichiometry are crucial. google.com An alternative method involves reacting piperazine with ethyl benzoate (B1203000) under heating to yield N-benzoylpiperazine. google.com

The second step is the N-alkylation of 1-benzoylpiperazine with a suitable two-carbon electrophile containing a chlorine atom. Reagents such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644) are typically used for this purpose. The reaction introduces the 2-chloroethyl side chain onto the second nitrogen atom, yielding the final product. This method benefits from the readily available starting materials. orgsyn.org

| Step | Reactants | Key Reagents/Conditions | Product |

| 1. Acylation | Piperazine, Benzoyl chloride | Aqueous NaOH (Schotten-Baumann conditions) or Toluene/Heat | 1-Benzoylpiperazine |

| 2. Alkylation | 1-Benzoylpiperazine, 1-bromo-2-chloroethane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound |

Cyclization Methodologies for Piperazine Ring Formation using Bis(2-chloroethyl)amine (B1207034) Hydrochloride

An alternative to functionalizing a pre-existing piperazine ring is to construct the heterocycle from acyclic precursors. A well-established method for forming N-arylpiperazines involves the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine hydrochloride. researchgate.netacgpubs.orgresearchgate.net This reagent, also known as nor-nitrogen mustard, serves as a precursor for the two ethylene (B1197577) units required to form the piperazine ring. nih.govnih.gov

In this synthetic strategy, an appropriate aniline or benzamide (B126) derivative undergoes a cyclization reaction with bis(2-chloroethyl)amine hydrochloride. asianpubs.orggoogle.com The reaction typically proceeds by nucleophilic attack of the aniline nitrogen on the chloroethyl groups, leading to the formation of the six-membered piperazine ring. researchgate.net This method is particularly valuable for synthesizing N-aryl piperazines, which can then be acylated in a subsequent step. nih.govgoogle.com For instance, reacting an appropriate amine with α-[N,N-bis(2-chloroethyl)-amino]acetanilide hydrochloride can form the piperazine ring directly. googleapis.com

| Starting Amine | Cyclizing Agent | General Conditions | Intermediate Product |

| Aniline derivative | Bis(2-chloroethyl)amine hydrochloride | High temperature, Solvent (e.g., diglyme, xylene) | N-Arylpiperazine |

| Benzamide derivative | Bis(2-chloroethyl)amine hydrochloride | Base, Solvent | 1-Benzoyl-4-arylpiperazine |

Introduction and Modification of the Chloroethyl Substituent

This synthetic route involves first preparing a precursor molecule, 1-benzoyl-4-(2-hydroxyethyl)piperazine, and then converting the terminal hydroxyl group into a chloro group. This strategy is useful when the hydroxyethyl (B10761427) precursor is more readily accessible or when direct chloroethylation is problematic.

The precursor, 1-benzoyl-4-(2-hydroxyethyl)piperazine, can be synthesized by reacting 1-benzoylpiperazine with ethylene oxide or 2-chloroethanol. The subsequent conversion of the alcohol to the chloride is a standard organic transformation. This is commonly achieved by treating the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogleapis.com Another approach is to convert the hydroxyl group into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride, followed by nucleophilic substitution with a chloride source.

| Precursor | Reagent | Conditions | Product |

| 1-Benzoyl-4-(2-hydroxyethyl)piperazine | Thionyl chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂) | This compound |

| 1-Benzoyl-4-(2-hydroxyethyl)piperazine | 1. p-Toluenesulfonyl chloride, Triethylamine 2. LiCl | 1. CH₂Cl₂ 2. Acetone | This compound |

Derivatization and Analogue Synthesis of the this compound Scaffold

This compound is a valuable scaffold for creating libraries of new chemical entities. Both the benzoyl moiety and the chloroethyl side chain offer sites for chemical modification.

Diversification at the Benzoyl Moiety

The benzoyl group can be readily diversified by modifying the initial synthetic steps. Instead of using benzoic acid or benzoyl chloride, a wide variety of substituted analogues can be employed. nih.govnih.gov For example, reacting 1-(2-chloroethyl)piperazine (B3192190) with various substituted benzoyl chlorides allows for the introduction of different functional groups onto the phenyl ring. ijpsr.com This strategy has been used to synthesize libraries of 1-aroyl-4-substituted piperazines. nih.gov The electronic and steric properties of the final molecule can be fine-tuned by introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzoyl ring. nih.gov

| Piperazine Synthon | Acylating Agent Examples | Resulting Scaffold |

| 1-(2-chloroethyl)piperazine | 4-Bromobenzoyl chloride nih.govnih.gov | 1-(4-Bromobenzoyl)-4-(2-chloroethyl)piperazine |

| 1-(2-chloroethyl)piperazine | 4-Nitrobenzoyl chloride | 1-(4-Nitrobenzoyl)-4-(2-chloroethyl)piperazine |

| 1-(2-chloroethyl)piperazine | 4-Methoxybenzoyl chloride | 1-(4-Methoxybenzoyl)-4-(2-chloroethyl)piperazine |

Chemical Modifications of the Chloroethyl Side Chain

The chloroethyl side chain is a reactive handle for further molecular elaboration. The terminal chlorine atom acts as a leaving group in nucleophilic substitution reactions (SN2), enabling the introduction of a wide range of functional groups. researchgate.net This reactivity allows this compound to serve as a precursor to numerous 1,4-disubstituted piperazine derivatives. nih.gov

The reaction with various nucleophiles such as primary and secondary amines, thiols, alcohols, or azides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. For instance, reaction with a primary amine would yield a secondary amine-linked derivative, while reaction with sodium azide (B81097) would produce an azidoethyl derivative, which can be further reduced to an aminoethyl group. This versatility makes the chloroethyl group a key site for building molecular complexity. mdpi.com

Substitution Patterns on the Piperazine Ring

The chemical reactivity of this compound is primarily centered around the piperazine ring and its substituents. The two nitrogen atoms of the piperazine core exhibit different nucleophilic characteristics, which governs the substitution patterns. The nitrogen atom at position 1 is part of an amide linkage with the benzoyl group. This delocalization of the nitrogen's lone pair of electrons into the carbonyl group significantly reduces its nucleophilicity. nih.gov Consequently, direct substitution on this nitrogen is less common under standard conditions.

In contrast, the nitrogen atom at position 4 is a tertiary amine, retaining its nucleophilic character. However, the most significant site for synthetic modification in this compound is the terminal chloride of the 2-chloroethyl group. This alkyl chloride is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This is a common strategy for creating diverse libraries of 1,4-disubstituted piperazines. researchgate.netmdpi.com

The general synthetic approach often involves the initial preparation of a mono-substituted piperazine, such as 1-benzoylpiperazine, followed by alkylation at the N4 position. beilstein-journals.org The synthesis of this compound itself would typically follow such a pathway, starting with the acylation of piperazine with benzoyl chloride, followed by reaction with a suitable two-carbon electrophile. beilstein-journals.orgdea.gov

Further transformations focus on the displacement of the chloride ion. This reaction allows for the extension of the side chain at the N4 position, a key strategy in medicinal chemistry for modulating a molecule's physicochemical and pharmacological properties. nih.gov For instance, the chloroethyl group can react with various nucleophiles (e.g., amines, thiols, azides) to yield a diverse range of derivatives. beilstein-journals.org

Below is a table summarizing potential substitution reactions based on the reactivity of the chloroethyl group, drawing parallels from similar piperazine derivatives.

Table 1: Potential Nucleophilic Substitution Reactions at the Chloroethyl Group

| Nucleophile | Reagent Example | Product Type | Reference for Analogy |

|---|---|---|---|

| Amine | Secondary Amine (e.g., Piperidine) | 1-Benzoyl-4-(2-piperidinoethyl)piperazine | mdpi.com |

| Azide | Sodium Azide | 1-Benzoyl-4-(2-azidoethyl)piperazine | beilstein-journals.org |

| Alcohol/Phenol | Sodium Phenoxide | 1-Benzoyl-4-(2-phenoxyethyl)piperazine | mdpi.com |

Additionally, modifications can be made to the benzoyl ring itself through electrophilic aromatic substitution, though this typically requires harsher conditions and may be less regioselective depending on the existing substituents. The primary route for diversification remains the versatile reactivity of the N4-chloroethyl side chain. researchgate.net

Analytical Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives. nih.govresearchgate.netbeilstein-journals.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. nih.gov

¹H NMR provides detailed information about the chemical environment of protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the benzoyl group, and the methylene (B1212753) protons of the piperazine ring and the chloroethyl chain. Due to the restricted rotation around the amide C-N bond, the signals for the piperazine protons adjacent to the amide nitrogen may appear as broadened or duplicated sets of peaks at room temperature. nih.govbeilstein-journals.org The protons of the chloroethyl group would typically appear as two triplets.

¹³C NMR complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the benzoyl group would have a characteristic downfield shift. Signals for the aromatic carbons and the aliphatic carbons of the piperazine and chloroethyl groups would also be observed in their expected regions. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. beilstein-journals.org

Under Electron Ionization (EI-MS) , the molecule would likely show a molecular ion peak (M⁺). Characteristic fragmentation would involve cleavage of the piperazine ring and the loss of fragments like the chloroethyl group. nih.gov

Electrospray Ionization (ESI-MS) , particularly when coupled with high-resolution analyzers (like QTOF or Orbitrap), provides a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the confirmation of the elemental composition. nih.govmdpi.com Tandem MS (MS/MS) experiments on the [M+H]⁺ ion can further elucidate the structure by showing characteristic fragment ions. massbank.eu

Infrared (IR) Spectroscopy is useful for identifying key functional groups. mdpi.comnih.gov The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically found in the range of 1630-1650 cm⁻¹. nih.gov Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching bands. mdpi.com

Chromatographic Techniques are vital for purification and purity assessment.

Column Chromatography over silica (B1680970) gel is a standard method for purifying the crude product after synthesis. mdpi.com Eluent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol are commonly employed. mdpi.com

Thin-Layer Chromatography (TLC) is used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final purity of the compound. Using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water mixtures), a quantitative assessment of purity can be achieved. google.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for analysis, providing both retention time and mass spectral data for identification and purity checks. dea.govojp.gov

Table 2: Summary of Key Analytical Data for Characterizing 1-Benzoylpiperazine Analogs

| Technique | Feature | Typical Observation/Value Range | Reference for Analogy |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.2 - 7.5 ppm | mdpi.com |

| Piperazine Protons (adjacent to C=O) | δ ~3.8 ppm (broad) | researchgate.net | |

| Piperazine Protons (adjacent to N-CH₂) | δ ~2.5 ppm (broad) | researchgate.net | |

| ¹³C NMR | Amide Carbonyl (C=O) | δ ~170 ppm | mdpi.commdpi.com |

| Piperazine Carbons | δ 40 - 55 ppm | mdpi.commdpi.com | |

| IR Spectroscopy | Amide C=O Stretch | 1630 - 1650 cm⁻¹ | nih.gov |

| Mass Spectrometry | Fragmentation | Loss of C₂H₄Cl, cleavage of piperazine ring | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzoyl-4-(2-piperidinoethyl)piperazine |

| 1-Benzoyl-4-(2-azidoethyl)piperazine |

| 1-Benzoyl-4-(2-phenoxyethyl)piperazine |

| 1-Benzoyl-4-(2-phenylthioethyl)piperazine |

| 1-benzoylpiperazine |

| Benzoyl chloride |

| Piperazine |

| Sodium Azide |

| Piperidine |

| Sodium Phenoxide |

Conformational Flexibility and Steric Effects of the this compound Core

The this compound scaffold is built upon a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This ring typically adopts a chair conformation to minimize steric strain. nih.gov In related 1-acyl-2-substituted piperazines, studies have indicated a preference for the axial conformation of the substituent. nih.gov This conformational preference can significantly influence how the molecule presents its functional groups to a biological target, thereby affecting binding affinity and activity.

Electronic and Steric Contributions of the Benzoyl Group to Biological Activity

The benzoyl group, consisting of a phenyl ring attached to a carbonyl group, plays a crucial role in defining the biological activity of the molecule through both electronic and steric effects. The carbonyl group can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. researchgate.net The aromatic phenyl ring can engage in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions, with the amino acid residues of a target protein.

| Derivative Class | Key Structural Feature | Observed Biological Activity | Reference |

| Benzoylpiperazines | Benzoyl moiety | GlyT1 inhibition | nih.gov |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Substituted benzoyl group | Anticancer activity | nih.govresearchgate.net |

| Benzoyl/Cinnamoyl Piperazine Amides | Benzoyl group | Tyrosinase inhibition | nih.gov |

The Influence of the Chloroethyl Moiety on Molecular Interactions and Reactivity

The 2-chloroethyl group attached to the N4 position of the piperazine ring is a key functional feature that imparts significant reactivity to the molecule. This moiety is known to be a precursor to a highly reactive aziridinium (B1262131) ion. In a physiological environment, the nitrogen atom of the piperazine can displace the chloride ion through an intramolecular cyclization, forming a strained, three-membered aziridinium ring.

This electrophilic intermediate is susceptible to nucleophilic attack from various biological macromolecules, including DNA and proteins. This mechanism is characteristic of nitrogen mustards, a class of alkylating agents. nih.gov The ability of the chloroethyl group to form covalent bonds with biological targets can lead to irreversible inhibition, a property that can be harnessed for therapeutic effect but also carries potential for toxicity. The reactivity of this group is a primary determinant of the compound's mechanism of action and its profile of molecular interactions. The synthesis of branched polyethylenimine (PEI) can proceed through the in situ formation of aziridine (B145994) from 2-chloroethylamine (B1212225) hydrochloride, illustrating the inherent reactivity of this functional group. mdpi.com

Positional and Substituent Effects on the Piperazine Ring: Implications for Target Binding and Specificity

The piperazine scaffold is a versatile platform in medicinal chemistry, largely because its two nitrogen atoms allow for diverse substitution patterns that can fine-tune its pharmacological properties. researchgate.netnih.gov The nature, size, and position of substituents on the piperazine ring have profound implications for target binding and specificity.

Structure-activity relationship studies on numerous series of piperazine derivatives have demonstrated that:

N1-Substituents: The group at the N1 position, in this case, the benzoyl moiety, is often crucial for anchoring the ligand in the binding site of a receptor.

N4-Substituents: The group at the N4 position, here the chloroethyl moiety, can dictate the mechanism of action (e.g., alkylation) and influence selectivity and potency. nih.gov

Ring Substituents: Adding substituents directly to the carbon atoms of the piperazine ring can introduce stereocenters and alter the ring's conformation, which can enhance selectivity for a specific target. nih.gov

Electronic Effects: The basicity of the piperazine nitrogens is a key factor in their ability to form ionic bonds or hydrogen bonds with acidic residues in a protein target. This basicity can be modulated by the electronic properties of the substituents. nih.gov For example, electron-withdrawing groups on an attached aryl ring can decrease the basicity of the piperazine nitrogen. nih.gov

The ability to modify the piperazine ring at multiple positions allows for the optimization of properties such as solubility, oral bioavailability, and metabolic stability, in addition to pharmacodynamic activity. researchgate.net

| Substitution Position | Type of Substituent | General Impact on Activity | Reference |

| Piperazine-linked Benzene Ring | Electron-withdrawing (e.g., chloro) | Enhanced anti-tumor activity | nih.gov |

| Piperazine Ring | Increasing substituent size | Can decrease activity | nih.gov |

| Piperazine Ring | Phenylpiperazine vs. Benzylpiperazine | Potency can vary significantly depending on the target | nih.gov |

| Piperazine N-4 | Aryl vs. Alkyl vs. Acyl | Determines selectivity and interaction type | nih.gov |

Rational Design Approaches for Optimized this compound Derivatives

Rational drug design provides a systematic framework for optimizing lead compounds like this compound. Based on established SAR principles, several strategies can be employed to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Modification of the Benzoyl Group: Substituents can be introduced onto the phenyl ring of the benzoyl moiety to explore electronic and steric effects. For example, adding electron-withdrawing or donating groups at the ortho, meta, or para positions can enhance binding affinity or selectivity for the target. nih.govnih.gov Replacing the phenyl ring with other aromatic or heteroaromatic systems is another common strategy to explore different binding interactions. mdpi.com

Alteration of the N4-Substituent: The reactive chloroethyl group could be replaced with other functionalities to change the mechanism of action from irreversible covalent modification to reversible binding. For instance, replacing it with various alkyl or aryl groups could yield competitive antagonists for a given receptor. nih.govresearchgate.net The length and flexibility of the linker at the N4 position can also be varied to optimize the distance and orientation between the piperazine core and a distal binding pocket. nih.gov

Piperazine Ring Bioisosteric Replacement: The piperazine ring can be replaced with other cyclic amines, such as piperidine, to assess the importance of the second nitrogen atom. nih.gov This can sometimes lead to improved selectivity or altered pharmacokinetic properties.

Computational Modeling: In silico methods such as molecular docking can be used to predict how newly designed derivatives will bind to a target protein. nih.govnih.gov This allows for the prioritization of compounds for synthesis and biological testing, making the design process more efficient. These computational approaches help in understanding the key interactions at the molecular level and guide the design of compounds with a higher probability of success.

Pharmacological Profile and Biological Activities of 1 Benzoyl 4 2 Chloroethyl Piperazine and Its Analogues in Preclinical Models

Overview of the Diverse Biological Spectrum of Piperazine (B1678402) Derivatives

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov This scaffold is recognized as a privileged structure in medicinal chemistry due to its widespread presence in biologically active compounds across various therapeutic areas. nih.gov The significance of piperazine derivatives stems from their versatile pharmacological activities, including anthelmintic, anti-inflammatory, anticonvulsant, antimicrobial, and antihistaminic effects. wisdomlib.org Minor structural modifications to the piperazine nucleus can result in substantial changes in the medicinal properties of the compounds. wisdomlib.org

The piperazine core often improves the pharmacokinetic properties of drug candidates, as its two nitrogen atoms can enhance water solubility, which is crucial for bioavailability. nih.gov The versatility of the piperazine moiety allows it to serve as a basic and hydrophilic group or as a scaffold to correctly orient pharmacophoric groups for interaction with biological targets. mdpi.com Derivatives have been developed as antitumor, antibacterial, anti-inflammatory, antipsychotic, antifungal, and antidiabetic agents. nih.gov For instance, certain piperazine-based compounds have shown efficacy in reducing inflammatory responses, while others have been investigated for their potential as anticonvulsants for treating epilepsy. wisdomlib.org The benzoylpiperidine fragment, a potential bioisostere of the piperazine ring, is also a key component in many bioactive molecules, highlighting the structural importance of this type of framework in drug design. nih.gov

Antimicrobial and Antifungal Activities

The piperazine scaffold is a key component in the development of new antimicrobial and antifungal agents.

Various analogues of 1-benzoyl-4-(2-chloroethyl)piperazine have demonstrated notable antibacterial properties in preclinical studies. For example, novel phenothiazine (B1677639) derivatives incorporating a piperazine moiety have shown good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov However, in the same study, these compounds did not show a zone of inhibition against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

Other research into substituted piperazine derivatives has confirmed their significant antimicrobial potential. researchgate.net In one study, a piperazine derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was found to be effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and even methicillin-resistant S. aureus (MRSA). nih.gov The antimicrobial action of PNT was determined to be bactericidal, with one of its mechanisms being the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov Furthermore, piperazine-based polymers have been developed that exhibit significant antimicrobial activity against both E. coli and S. aureus by targeting the bacterial cytoplasmic membrane and causing the leakage of intracellular components. nih.gov

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Phenothiazine-piperazine derivatives | Staphylococcus aureus | Good activity | nih.gov |

| Phenothiazine-piperazine derivatives | Bacillus subtilis | Good activity | nih.gov |

| Phenothiazine-piperazine derivatives | Escherichia coli | No activity | nih.gov |

| Phenothiazine-piperazine derivatives | Pseudomonas aeruginosa | No activity | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | Bactericidal (MBC: 1.25 µg/mL) | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | Bactericidal (MBC: 5.0 µg/mL) | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | Bactericidal (MBC: 10 µg/mL) | nih.gov |

| Piperazine polymer (PE) | E. coli | Significant activity | nih.gov |

| Piperazine polymer (PE) | S. aureus | Significant activity | nih.gov |

Piperazine derivatives have also been evaluated for their effectiveness against various fungal pathogens. Studies on phenothiazine-piperazine derivatives demonstrated good antifungal activity against Aspergillus species. nih.gov Conversely, these specific compounds showed no activity against Candida albicans. nih.gov

In other studies, newly synthesized piperazine derivatives were screened against a panel of fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many of the compounds showing significant antifungal properties. researchgate.net Additionally, multifunctionalized piperazine polymers have been shown to be effective against C. albicans. nih.gov The mechanism of action for some quaternized piperazine polymers involves electrostatic interaction between the positively charged polymer and the negatively charged microbial cell wall, leading to cell lysis. nih.gov

Antiviral Properties and Mechanisms of Viral Inhibition

The exploration of piperazine-containing structures has led to the discovery of potent antiviral agents, particularly within the class of dispirotripiperazines.

Dispirotripiperazines (DSTPs) are a class of compounds featuring a unique spiro-linked piperazine core that have been investigated as potential antiviral agents. nih.govnih.gov This scaffold has shown promising activity against a range of viruses, including herpesviruses (HSV), human papillomavirus (HPV), and, more recently, hepatitis B virus (HBV). nih.govnih.gov

A preliminary screening of 28 DSTP analogues against HBV identified nine hits with EC₅₀ values ranging from 0.7 to 25 μM. nih.govacs.org Among these, compound 11826096 was found to be the most potent, marking it as a promising lead for further drug development. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that the presence of two quaternary, positively charged nitrogen atoms within the dispirotripiperazine system is a critical feature for antiviral activity. nih.gov The antiviral efficacy is also influenced by the nature of the DSTP ring system (e.g., 6-6-6, 6-7-6, or 7-6-7 configurations) and the identity of the heterocyclic groups attached to the terminal nitrogen atoms. nih.gov For instance, 5-nitropyrimidine (B80762) derivatives displayed activity against HBV in both 7-6-7 and 6-7-6 ring systems. nih.gov

Table 2: Anti-HBV Activity of Selected Dispirotripiperazine (DSTP) Analogues

| Compound Class/Number | Virus | Activity Metric (EC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| Dispirotripiperazines (General) | HBV | 0.7 - 25 µM | 9 out of 28 compounds showed activity. | nih.govacs.org |

| Compound 11826096 | HBV | Potent (EC₅₀ in low µM range) | Identified as a promising lead compound. | nih.gov |

| 5-nitropyrimidine DSTPs | HBV | Active | Activity observed in both 7-6-7 and 6-7-6 ring systems. | nih.gov |

| PDSTP / Compound 29b | Herpesvirus, HIV | Active | Identified as active against multiple viruses. | nih.gov |

A primary mechanism of antiviral action for many DSTP analogues is the inhibition of the early stages of viral infection, specifically viral attachment and entry into host cells. nih.govyoutube.comyoutube.com This activity is largely attributed to the ability of the positively charged DSTP molecules to bind to negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the host cell surface. nih.govnih.gov Since HSPGs serve as the initial attachment sites for a wide variety of viruses, blocking these interactions effectively prevents the virus from entering the cell. nih.govnih.gov This mechanism offers the advantage of potentially preventing viral infection completely. nih.gov

However, this may not be the exclusive mechanism of action for all DSTPs or against all viruses. nih.gov For example, DSTPs did not inhibit certain viruses like varicella-zoster virus or some HIV strains, suggesting other or additional mechanisms may be involved. nih.gov In studies on HBV, the mechanism of action for DSTPs is still under investigation. nih.gov Preliminary data from screening systems that bypass the viral entry stage suggest that for HBV, these compounds may interfere with later steps in the viral life cycle, such as the accumulation of viral RNA, protein translation, or capsid assembly and stability. nih.govacs.org

Antineoplastic and Cytotoxic Effects in Cellular Models

The antineoplastic potential of benzoylpiperazine derivatives has been explored in various preclinical studies, demonstrating their ability to inhibit the growth of cancer cells. These investigations focus on the cytotoxic effects of these compounds against a range of human cancer cell lines.

In Vitro Growth Inhibition and Cytotoxicity in Cancer Cell Lines.mdpi.comnih.govresearchgate.net

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structural analogues, have been synthesized and evaluated for their cytotoxic activities. mdpi.comnih.gov The cytotoxic effects of these compounds were tested against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. researchgate.net The sulphorhodamine B (SRB) assay is a common method used to assess this cytotoxicity. researchgate.net

Studies have shown that these piperazine derivatives can exhibit significant cell growth inhibitory activity, with a 50% growth inhibition (GI50) observed at micromolar concentrations. mdpi.com The cytotoxic activity was initially screened against liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines. researchgate.net Based on promising initial results, the testing was expanded to include additional cell lines such as FOCUS, MAHLAVU, HEPG2, HEP3B (liver); BT20, T47D, CAMA-1 (breast); KATO-3 (gastric); and MFE-296 (endometrial). mdpi.comresearchgate.net All tested compounds in these studies demonstrated noteworthy growth inhibitory effects on the selected cancer cell lines. nih.gov

Another study focused on 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, which showed cytotoxic activity comparable to the well-known anticancer drug doxorubicin. nih.gov Specifically, a compound with a 3-(4-chlorobenzoyl) group showed potent antitumor activity against a breast adenocarcinoma cell line (MCF7) while exhibiting lower cytotoxicity towards healthy MCF10A cells. nih.gov

| Compound Class | Cancer Type | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B | Significant cell growth inhibitory activity | mdpi.comnih.govresearchgate.net |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Breast | MCF7, BT20, T47D, CAMA-1 | Significant cell growth inhibitory activity | mdpi.comnih.govresearchgate.net |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Colon | HCT-116 | Significant cell growth inhibitory activity | mdpi.comnih.govresearchgate.net |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Gastric | KATO-3 | Significant cell growth inhibitory activity | mdpi.comnih.govresearchgate.net |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Endometrial | MFE-296 | Significant cell growth inhibitory activity | mdpi.comnih.govresearchgate.net |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast | MCF7 | Cytotoxicity comparable to or greater than doxorubicin | nih.gov |

| 1-(4-chlorobenzhydryl) piperazine derivatives | Non-Hodgkin Lymphoma | Z-138 | High potency with IC50 value of 6.85 μM for one derivative | researchgate.net |

| 1-(4-chlorobenzhydryl) piperazine derivatives | Acute Lymphoblastic Leukemia | DND-41 | High potency with IC50 value of 7.40 μM for one derivative | researchgate.net |

Cellular Pathways and Targets of Action

To understand the mechanisms underlying their cytotoxic effects, researchers have investigated the potential cellular targets of these piperazine compounds. Molecular docking studies have provided insights into how these molecules might interact with key proteins involved in cancer cell proliferation and survival.

For instance, certain phenylpiperazine derivatives of 1,2-benzothiazine have been shown through molecular docking to have the ability to bind to the DNA-topoisomerase II (Topo II) complex. nih.gov Topo II is a critical enzyme involved in managing DNA topology during replication and transcription, and its inhibition can lead to cancer cell death. Some sulfonyl piperazine compounds have also been identified as Topo II inhibitors. nih.gov

Other molecular docking analyses have explored different targets. The potent activity of a specific 1-(4-chlorobenzhydryl) piperazine derivative against a non-Hodgkin lymphoma cell line was linked to its potential interaction with phosphoinositide 3-kinase (PI3Kδ). researchgate.net Similarly, the activity of another analogue against an acute lymphoblastic leukemia cell line was associated with the receptor tyrosine phosphatase (PTPRC/CD45). researchgate.net These findings suggest that the antineoplastic effects of benzoylpiperazine analogues may be mediated through multiple cellular pathways.

Neuropharmacological Activities and Central Nervous System Modulation

Analogues of this compound have shown a range of activities within the central nervous system (CNS), primarily through their interaction with key neurotransmitter systems.

Interaction with Neurotransmitter Transporters and Receptors.nih.gov

The piperazine scaffold is a common feature in ligands for various neurotransmitter receptors and transporters. nih.gov Studies on chlorophenylpiperazine (B10847632) analogues have revealed a high affinity for the dopamine (B1211576) transporter (DAT), suggesting that this class of compounds can act as potent DAT inhibitors. nih.gov The blockade of neurotransmitter transporters is a key mechanism for many CNS-active drugs. nih.gov

Beyond the dopaminergic system, these compounds also interact with serotonergic and GABAergic pathways. nih.gov Molecular docking studies of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, which contain a related structural framework, showed that they can dock into the binding pocket of the GABAA receptor. nih.govresearchgate.net Furthermore, the benzoylpiperidine fragment, a close relative of the benzoylpiperazine motif, is a key component in potent antagonists of the serotonin (B10506) 5-HT2A receptor. mdpi.com Other research has pointed to the involvement of the 5-HT-2C receptor in the effects of compounds like 1-(m-chlorophenyl)piperazine (m-CPP). nih.gov The anxiolytic-like activity of one piperazine derivative was found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov

Behavioral and Neurological Effects in Animal Models

The interactions of benzoylpiperazine analogues with CNS targets translate into observable behavioral effects in animal models, such as mice and rats.

In preclinical tests, piperazine derivatives have demonstrated potential anxiolytic and antidepressant-like activities. nih.gov For example, N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were evaluated in albino mice and found to possess anxiolytic and skeletal muscle relaxant properties. nih.gov The anxiolytic-like and antidepressant-like effects of another novel piperazine derivative were observed in the elevated plus-maze and forced swimming tests in mice. nih.gov

The compound 1-(m-chlorophenyl)piperazine (m-CPP), a 5-HT-2C and 5-HT-1B agonist, has been studied in a rat model, where it produced hypophagic (reduced food intake) and anxiogenic-like (anxiety-promoting) effects. nih.gov These findings highlight the complex neuropharmacological profile of this class of compounds and their potential to modulate behavior through various mechanisms.

Other Pharmacological Potentials: Antihistaminic, Analgesic, and Antioxidant Activities.nih.gov

Beyond their effects on cancer cells and the central nervous system, piperazine derivatives have been investigated for a variety of other pharmacological activities.

Antihistaminic Activity: Certain novel piperazine derivatives have shown significant antihistaminic properties. In one study, a derivative labeled PD-1 elicited an 18.22% reduction in histamine (B1213489) levels. nih.gov The synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines, which are structurally related to piperazines, also identified compounds with potent antihistamine properties in animal models. nih.gov

Analgesic Activity: The analgesic potential of related compound classes has been reported. A study on benzothiazole-benzamides, which share the benzamide (B126) functional group, demonstrated promising analgesic activity in the tail immersion test in mice. biomedpharmajournal.org

Antioxidant Activity: Several piperazine derivatives have been screened for their ability to scavenge free radicals. One compound, PD-2, exhibited noteworthy antioxidant activity with an IC50 value of 2.396 μg/mL in an in vitro assay. nih.gov A separate study also evaluated a series of 1-(4-chlorobenzhydryl) piperazine derivatives for their antioxidant potential. researchgate.net These findings suggest that the piperazine scaffold can be a template for developing compounds with diverse therapeutic applications.

Metabolic Disposition and Biotransformation Pathways of 1 Benzoyl 4 2 Chloroethyl Piperazine Analogues

In Vitro Metabolic Studies Using Hepatic Systems (e.g., Human Liver Microsomes)

In vitro models, particularly human liver microsomes (HLMs), are fundamental tools for predicting the metabolic pathways of new chemical entities. nih.gov HLMs contain a rich complement of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, and are widely used in early drug discovery to assess metabolic stability and identify potential metabolites. nih.govnih.gov Studies on various piperazine-containing drugs have demonstrated the utility of HLMs in elucidating their biotransformation. nih.govnih.gov

Phase I metabolism of piperazine-containing compounds frequently involves oxidation reactions catalyzed by the Cytochrome P450 system. The primary pathways observed for analogous structures include hydroxylation and N-dealkylation. nih.govnih.gov

Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group into the molecule. For compounds with aromatic rings, such as the benzoyl moiety in 1-Benzoyl-4-(2-chloroethyl)piperazine, aromatic hydroxylation is a common metabolic route. Hydroxylation can also occur on aliphatic parts of the molecule.

N-Dealkylation: This reaction involves the removal of an alkyl group attached to a nitrogen atom. In the case of this compound, the 2-chloroethyl group attached to the piperazine (B1678402) nitrogen is a potential site for N-dealkylation. This process is typically initiated by CYP-mediated hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to form a dealkylated amine and an aldehyde. nih.gov For other piperazine derivatives, N-dealkylation is a known metabolic pathway. nih.govwikipedia.org

The metabolism of loxapine, which contains a methylpiperazine group, involves N-dealkylation to form N-desmethylloxapine (amoxapine). nih.gov Similarly, the metabolism of chlorpromazine, which has a dimethylaminopropyl side chain, includes N-demethylation. nih.gov

Table 1: Common Phase I Metabolic Reactions for Piperazine Analogues

| Reaction Type | Description | Potential Site on this compound |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzoyl ring | Benzoyl group |

| Aliphatic Hydroxylation | Addition of a hydroxyl group to the piperazine ring or ethyl chain | Piperazine ring, Chloroethyl group |

| N-Dealkylation | Removal of the chloroethyl group from the piperazine nitrogen | Piperazine nitrogen |

The Cytochrome P450 superfamily of enzymes is the primary catalyst for Phase I biotransformations. nih.gov Several CYP isoenzymes exhibit broad substrate specificities and are responsible for the metabolism of a vast array of drugs. The specific isoenzymes involved in the metabolism of a particular compound can have significant implications for drug-drug interactions and inter-individual variability.

While the specific CYP enzymes responsible for the metabolism of this compound have not been identified, studies on other piperazine-containing drugs and compounds with similar structural features suggest the likely involvement of major CYP isoforms such as CYP3A4, CYP2D6, and to a lesser extent, CYP1A2. wikipedia.org

CYP3A4: This is the most abundant CYP isoenzyme in the human liver and is responsible for the metabolism of over 30% of clinically used drugs. nih.gov Its broad substrate specificity makes it a likely candidate for the metabolism of benzoylpiperazine derivatives.

CYP2D6: This isoenzyme is also a key player in drug metabolism, although it is highly polymorphic, leading to significant inter-individual differences in metabolic capacity. Flunarizine, a diphenylmethylpiperazine derivative, is metabolized mainly by CYP2D6. wikipedia.org

CYP1A2: This isoenzyme is involved in the metabolism of several drugs and xenobiotics. wikipedia.org

The involvement of these isoenzymes is often determined through in vitro experiments using recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.

Characterization of Metabolites and Conjugates (e.g., Glucuronidation, Sulfation)

Following Phase I biotransformation, the resulting metabolites, now possessing functional groups like hydroxyl or amine moieties, can undergo Phase II conjugation reactions. These reactions further increase the water solubility of the compound, facilitating its excretion from the body. researchgate.net The most common conjugation reactions are glucuronidation and sulfation.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. wikipedia.org For piperazine-containing drugs, N-glucuronidation at the piperazine nitrogen is a significant metabolic pathway. nih.gov Studies have shown that UGT2B10, in particular, plays a critical role in the N-glucuronidation of several piperazine-containing drugs, including cyclizine (B1669395) and chlorcyclizine. nih.gov UGT1A4 has also been implicated in the glucuronidation of some piperazine derivatives. nih.gov

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, catalyzed by sulfotransferases (SULTs). Hydroxylated metabolites are common substrates for sulfation.

The characterization of these metabolites is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Table 2: Potential Phase II Conjugation Reactions for Metabolites of this compound Analogues

| Conjugation Reaction | Enzyme Family | Description | Potential Substrate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Covalent addition of glucuronic acid | Hydroxylated metabolites, Piperazine nitrogen |

| Sulfation | Sulfotransferases (SULTs) | Covalent addition of a sulfate (B86663) group | Hydroxylated metabolites |

Inter-individual Variability in Metabolic Profiles and Genetic Predispositions

Significant variability in drug metabolism can be observed among individuals, which can be attributed to a combination of genetic and non-genetic factors. Genetic polymorphisms in drug-metabolizing enzymes, particularly CYP and UGT enzymes, are a major source of this variability.

For instance, CYP2D6 is highly polymorphic, with over 100 known alleles, leading to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. Such genetic variations can significantly impact the plasma concentrations of drugs that are substrates for this enzyme, potentially affecting their efficacy and safety.

Similarly, genetic polymorphisms in UGTs can influence the rate and extent of glucuronidation. The variability in the expression and activity of these enzymes can lead to different metabolic profiles for piperazine-containing drugs among individuals. Understanding these genetic predispositions is crucial for personalized medicine approaches.

Computational Chemistry and in Silico Modeling in 1 Benzoyl 4 2 Chloroethyl Piperazine Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This analysis is fundamental in drug design to understand how a compound like 1-Benzoyl-4-(2-chloroethyl)piperazine might interact with a specific biological target.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. A lower binding energy score typically indicates a more stable and favorable interaction.

For piperazine-containing compounds, common biological targets include G-protein coupled receptors (GPCRs) or enzymes like topoisomerase. nih.govnih.gov In a hypothetical docking study of this compound, researchers would analyze the resulting poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target's binding pocket. For instance, the benzoyl group might form pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine, while the piperazine (B1678402) nitrogen could act as a hydrogen bond acceptor. The chloroethyl group could engage in hydrophobic or halogen bond interactions, further stabilizing the complex.

These insights are critical for structure-activity relationship (SAR) studies, guiding medicinal chemists in modifying the compound's structure to enhance binding affinity and selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | TYR 82, PHE 260 | Pi-Pi Stacking (Benzoyl Ring) |

| 1 | -8.5 | ASN 150 | Hydrogen Bond (Piperazine N) |

| 1 | -8.5 | LEU 255, ILE 120 | Hydrophobic (Chloroethyl Group) |

| 2 | -7.9 | TRP 145 | Pi-Pi Stacking (Benzoyl Ring) |

| 2 | -7.9 | SER 152 | Hydrogen Bond (Carbonyl Oxygen) |

| 3 | -7.2 | VAL 110, ALA 112 | Hydrophobic (Piperazine Ring) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For this compound, a QSAR study would involve synthesizing and testing a library of its analogs, where specific parts of the molecule are systematically varied.

The first step is to calculate a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Related to the 2D structure and atom connectivity.

Electronic descriptors: Describing the electron distribution, such as dipole moment and partial charges. mdpi.com

Thermodynamic descriptors: Such as heat of formation and aqueous solubility (LogS). mdpi.com

Spatial (3D) descriptors: Related to the molecule's shape and volume.

Once the descriptors are calculated and the biological activity (e.g., IC₅₀) is measured, statistical methods like Multiple Linear Regression (MLR) are used to build a model. nih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com This approach saves significant resources and accelerates the discovery of potent compounds. The model can also highlight which molecular properties are most influential for activity. For example, a QSAR model might reveal that higher lipophilicity and a specific charge distribution on the benzoyl ring are critical for the desired biological effect.

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Type | Descriptor Name | Description | Potential Influence |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability and reactivity. mdpi.com |

| Thermodynamic | LogS | Aqueous Solubility | Affects bioavailability and formulation. mdpi.com |

| Steric/Topological | Molar Refractivity (MR) | Molar volume corrected by refractive index | Relates to molecule size and polarizability, affecting binding. mdpi.com |

| Electronic | PSA | Topological Polar Surface Area | Influences membrane permeability and absorption. mdpi.com |

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Assessments

Before a compound can become a drug, it must possess favorable ADME properties. In silico ADME prediction is a crucial early-stage screening process to identify candidates with a higher probability of success in clinical trials. researchgate.net Various software platforms like SwissADME and pkCSM are used to calculate these properties based on the chemical structure of this compound.

Key predicted properties include:

Lipinski's Rule of Five: A guideline to evaluate drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound can cross into the central nervous system. researchgate.net

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are major players in drug metabolism. researchgate.net

Aqueous Solubility (LogS): A critical factor for absorption and formulation.

For this compound, these predictions would provide a comprehensive profile of its drug-like potential. For instance, a high polar surface area might suggest poor membrane permeability, while predicted inhibition of a major CYP enzyme like CYP3A4 could flag a risk for adverse drug interactions. These early warnings allow for structural modifications to improve the ADME profile.

Table 3: Hypothetical Predictive ADME Profile for this compound

| ADME Property | Predicted Value/Status | Significance |

| Molecular Weight | 266.75 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.85 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| GI Absorption | High | Likely good oral absorption |

| BBB Permeant | Yes | May have CNS effects |

| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |

| P-glycoprotein Substrate | Yes | May be subject to efflux from cells, affecting distribution. researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed view of the electronic structure of a molecule. researchgate.net These methods are used to optimize the 3D geometry of this compound and to calculate fundamental electronic properties that govern its reactivity and interactions.

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for understanding where the molecule is likely to engage in electrostatic interactions or hydrogen bonding.

Atomic Charges: Calculating the partial charge on each atom helps to pinpoint reactive sites for metabolism or binding.

For this compound, DFT calculations could reveal that the oxygen of the benzoyl group and the piperazine nitrogens are regions of negative potential, making them likely hydrogen bond acceptors. The analysis could also provide insights into the molecule's conformational flexibility and the energy barriers between different shapes, which is important for receptor binding.

Table 4: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP)

| Property | Calculated Value | Significance |

| Energy of HOMO | -6.5 eV | Relates to the ability to donate electrons |

| Energy of LUMO | -1.2 eV | Relates to the ability to accept electrons mdpi.com |

| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability |

| Dipole Moment | 3.1 D | Quantifies the overall polarity of the molecule |

| Most Negative Atomic Charge | Carbonyl Oxygen | Likely site for hydrogen bonding |

Perspectives and Future Directions in 1 Benzoyl 4 2 Chloroethyl Piperazine Research

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The development of new therapeutic agents from a lead compound like 1-Benzoyl-4-(2-chloroethyl)piperazine hinges on the strategic design and synthesis of next-generation analogues. The primary goal is to modify the parent structure to enhance binding affinity and specificity for a particular biological target, thereby increasing potency and reducing off-target effects.

Researchers employ various synthetic strategies to create diverse libraries of analogues. A common approach involves the nucleophilic substitution reaction of a piperazine (B1678402) derivative, such as 1-(4-chlorobenzhydryl)piperazine, with a variety of substituted benzoyl chlorides. nih.gov This method allows for the introduction of different functional groups onto the benzoyl ring, systematically altering the electronic and steric properties of the molecule to probe structure-activity relationships (SAR). nih.gov For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized to evaluate their cytotoxic effects on various cancer cell lines. nih.gov

Another established synthetic route is the reaction of piperazine with acyl chlorides, sulfonyl chlorides, or other electrophilic reagents. muni.cz However, controlling the reaction to achieve mono-substitution rather than di-substitution can be challenging. muni.cz Simplified protocols have been developed that utilize the piperazin-1-ium (B1237378) cation, formed by the mono-protonation of piperazine, to ensure the chemoselective preparation of 1-substituted piperazines. muni.cz This allows for a more controlled and efficient synthesis of a wide range of derivatives with electron-withdrawing groups. muni.cz

The synthesis process is often a multi-step procedure. For example, creating novel benzothiazole (B30560) derivatives involved a four-step pathway: synthesizing 4-(chloromethyl) benzoyl chloride, preparing 2-aminobenzothiazoles, reacting these two to form an intermediate, and finally reacting the intermediate with appropriate piperazine derivatives to yield the target compounds. rsc.org Similarly, the synthesis of a related compound, 1-acetyl-4-(2-chloroethyl)piperazine, was achieved by reacting 2-(4-acetylpiperazin-1-yl)ethanol with 4-toluenesulphonyl chloride. These synthetic methodologies are crucial for generating novel analogues for biological testing.

Table 1: Examples of Synthesized Piperazine Analogues and Their Precursors

| Target Analogue Class | Core Piperazine Reactant | Second Reactant Type | Reference |

|---|---|---|---|

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | 1-(4-chlorobenzhydryl)piperazine | Substituted Benzoyl Chlorides | nih.gov |

| N,N'-substituted piperazines for bioorthogonal labeling | Piperazine | Functionalized Benzoyl Chlorides (e.g., 4-nitrobenzoyl chloride) | beilstein-journals.org |

| Benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids | 1-Benzhydrylpiperazine | 2,4-dinitro benzenesulfonyl chloride | nih.gov |

| Benzofuran (B130515) piperazine derivatives | Substituted Piperazines | Benzofuran moieties | nih.gov |

| Benzothiazole-piperazine hybrids | Various Piperazine Derivatives | 4-(chloromethyl)-N-(benzo[d]thiazol-2-yl) benzamides | rsc.org |

Exploration of Novel Biological Targets and Therapeutic Modalities

The piperazine scaffold is a well-known pharmacophore present in a wide array of biologically active compounds, making its derivatives prime candidates for screening against various diseases. nih.govresearchgate.net Research into analogues of this compound has revealed a broad spectrum of potential therapeutic applications, extending far beyond a single target.

Anticancer Activity : A significant area of investigation is the anticancer potential of benzoylpiperazine derivatives. nih.gov Studies have shown that compounds like 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines exhibit significant cell growth inhibitory activity against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.gov Similarly, substituted benzofuran piperazines have been synthesized and evaluated as potential anticancer agents, with in vivo studies showing good efficacy in mouse xenograft models. nih.gov The mechanism of action for some of these compounds may involve inducing necrosis. nih.gov

Antimicrobial and Anti-tubercular Activity : The piperazine nucleus is also a key component in the development of antimicrobial agents. neuroquantology.com A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids showed excellent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, with low cytotoxicity. nih.gov Other newly synthesized piperazine analogues containing benzimidazole (B57391) segments have also demonstrated promising minimum inhibitory concentration (MIC) values against tuberculosis-causing agents. humanjournals.com Some derivatives have shown good antibacterial activity against organisms such as S. aureus and E. coli. neuroquantology.com

Neurological and Other Activities : The versatility of the piperazine scaffold is further highlighted by its application in targeting the central nervous system. Derivatives have been evaluated as potential inhibitors of human acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Additionally, other analogues have been designed and synthesized as potential α1-adrenoceptor (α1-AR) antagonists. researchgate.net

This diverse range of biological activities underscores the importance of continued exploration. The structural flexibility of the benzoylpiperazine core allows for fine-tuning to target different biological pathways, opening up new therapeutic possibilities.

Table 2: Investigated Biological Targets for Piperazine Derivatives

| Biological Target/Application | Derivative Class | Reference |

|---|---|---|

| Cancer Cell Cytotoxicity | 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | nih.gov |

| Anticancer (via Necrosis) | Benzofuran piperazines | nih.gov |

| Anti-tubercular | Benzhydrylpiperazine-nitrobenzenesulfonamide hybrids | nih.gov |

| Anti-tubercular | Piperazine-benzimidazole analogues | humanjournals.com |

| Antibacterial (S. aureus, E. coli) | Substituted Piperazine analogues | neuroquantology.com |

| Acetylcholinesterase (AChE) Inhibition | 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives | nih.gov |

| α1-Adrenoceptor (α1-AR) Antagonism | 1-(benzoxazole-2-yl)piperazine derivatives | researchgate.net |

Advances in High-Throughput Screening and Parallel Synthesis Technologies

The discovery of novel activities and the optimization of lead compounds are heavily reliant on modern screening and synthesis technologies. High-Throughput Screening (HTS) has become a cornerstone of drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets. nih.govnih.govdovepress.com

HTS is a process that involves the automated testing of tens of thousands to millions of compounds, such as the diverse analogues of this compound generated through parallel synthesis. embopress.org Parallel synthesis, in turn, is a technique used to create large libraries of related compounds simultaneously, which is essential for building the chemical diversity needed for effective screening campaigns.

Recent advances are moving HTS beyond simple activity readouts to more information-rich approaches. researchgate.net

High-Content Screening (HCS) : This technology uses automated microscopy and cellular imaging to assess a compound's effect on multiple cellular parameters simultaneously, providing deeper insights into its mechanism of action and potential toxicity early in the discovery process. nih.govresearchgate.net

Mass Spectrometry (MS)-Based HTS : The integration of mass spectrometry into HTS workflows offers a powerful, label-free method for screening. embopress.org This is particularly advantageous for targets that are difficult to assay using traditional fluorescence or absorbance methods. MS-based approaches can directly measure the conversion of a substrate to a product, providing a highly sensitive and accurate readout. embopress.org Technologies like Self-Assembled Monolayer Desorption Ionization (SAMDI) have been used for in vitro enzyme/substrate screening across various enzyme classes. embopress.org

These technologies accelerate the identification of "hits" from a library and provide higher quality data, allowing researchers to more effectively select which chemical scaffolds, such as the benzoylpiperazine core, to advance into lead optimization. researchgate.net

Integrated Omics Approaches in Understanding Compound Mechanisms

To fully understand the biological impact of a compound, researchers are increasingly turning to integrated "omics" approaches. nih.gov This involves the use of high-throughput technologies to globally assess changes in genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system after treatment with a compound. nih.gov

For a compound like this compound or its analogues, an integrated omics approach can provide a systems-level understanding of its mechanism of action that goes far beyond its primary target. nih.gov

Mechanism of Action Deconvolution : If a compound shows anticancer activity, proteomics can identify which protein pathways are most affected, while metabolomics can reveal how cellular metabolism is rewired. For example, analyzing metabolite levels and enzyme protein levels can identify bottlenecks in a metabolic pathway caused by the compound. nih.gov

Identifying Off-Target Effects : Omics can uncover unintended interactions, which is crucial for understanding potential side effects.

Biomarker Discovery : These approaches can identify molecular signatures (biomarkers) that correlate with a compound's efficacy. nih.gov This is vital for future clinical development, as it could help predict which patients are most likely to respond to a particular therapy.

By integrating data from multiple omics layers, researchers can construct comprehensive models of a compound's effect on cellular networks. nih.gov This holistic view is invaluable for optimizing lead compounds, predicting toxicity, and elucidating novel therapeutic mechanisms, paving the way for the more rational design of next-generation drugs based on the this compound scaffold.

Q & A

Q. Basic Screening Approaches :

- Radioligand Binding Assays : For serotonin (5-HT₁A) or dopamine (D₃) receptors, using [³H]-8-OH-DPAT or [³H]-spiperone as tracers.

- Functional Assays : cAMP inhibition or calcium flux measurements to assess agonist/antagonist activity .

Advanced SAR Studies :

Co-planarity of the benzoyl group relative to the piperazine ring (torsion angle <20°) correlates with 5-HT₁A affinity. Introducing electron-withdrawing groups (e.g., nitro or chloro) on the aryl ring enhances selectivity for D₃ receptors (Kᵢ < 10 nM) .

How can researchers resolve discrepancies between computational predictions and experimental biological activity data for chloroethyl-piperazine derivatives?

Basic Validation Strategies :

Re-evaluate computational models (e.g., molecular docking) using crystallographic data to ensure accurate ligand-receptor pose predictions. For example, antiplatelet activity predicted by docking may conflict with in vitro assays if solvation effects are neglected .

Advanced Multi-Method Integration :

Combine molecular dynamics (MD) simulations (e.g., 100 ns trajectories) with experimental surface plasmon resonance (SPR) to assess binding kinetics. Discrepancies in IC₅₀ values may arise from off-target interactions, which can be identified via kinome-wide profiling .

What are the key considerations for designing analogs of this compound with improved metabolic stability?

Q. Basic Design Principles :

- Replace metabolically labile groups (e.g., chloroethyl with fluoromethyl) to reduce CYP450-mediated oxidation.

- Introduce bulky substituents (e.g., bicyclo[2.2.1]heptene) to sterically block enzymatic degradation .

Advanced Pharmacokinetic Profiling :

Use liver microsome assays (human/rat) to identify metabolic hotspots. For instance, N-debenzylation is a major pathway; substituting benzyl with 2,3-dimethoxyphenyl increases t₁/₂ from 2.1 to 8.7 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.